methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is a complex organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring through a cyclization reaction. This is followed by the introduction of the pyridine moiety via nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the best reaction conditions for each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Due to its unique structure, it has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The pyridine and azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Pyridine-3-carboxylic acid: A simpler pyridine derivative.
Methyl 4-aminobenzoate: A benzoate ester with an amino group instead of the azetidine-pyridine moiety.
Uniqueness
Methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate is unique due to its combination of a pyridine ring, an azetidine ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(21)13-6-4-12(5-7-13)16(20)19-10-15(11-19)23-14-3-2-8-18-9-14/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOCJTJQSOVQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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